molecular formula C17H16F3NO3 B11829733 (S)-N-(benzyloxy)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanamide

(S)-N-(benzyloxy)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanamide

Katalognummer: B11829733
Molekulargewicht: 339.31 g/mol
InChI-Schlüssel: GAARSSHFSQQEGX-ZDUSSCGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-N-(benzyloxy)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanamide is a chiral chemical compound that serves as a potential synthetic intermediate in organic and medicinal chemistry research. Its molecular structure, featuring a 2,4,5-trifluorophenyl moiety and a hydroxamate group, suggests its utility in the synthesis of more complex molecules. Compounds with similar structural motifs, particularly the 2,4,5-trifluorophenyl group, are of significant interest in drug discovery. For instance, this specific phenyl pattern is a key component in the blockbuster antidiabetic drug Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor . The stereochemistry of the compound, designated by the (S) configuration, is crucial for its application in asymmetric synthesis and for creating enantiomerically pure target molecules, as chirality often dictates the pharmacological activity and binding affinity of potential therapeutics . This product is intended for use in laboratory research as a building block or a standard. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the relevant safety data sheet (SDS) before handling this compound. Please note that specific research applications, detailed mechanistic studies, and comprehensive spectroscopic data for this exact compound are not fully established in the searched literature, and further investigation may be required.

Eigenschaften

Molekularformel

C17H16F3NO3

Molekulargewicht

339.31 g/mol

IUPAC-Name

(3S)-3-hydroxy-N-phenylmethoxy-4-(2,4,5-trifluorophenyl)butanamide

InChI

InChI=1S/C17H16F3NO3/c18-14-9-16(20)15(19)7-12(14)6-13(22)8-17(23)21-24-10-11-4-2-1-3-5-11/h1-5,7,9,13,22H,6,8,10H2,(H,21,23)/t13-/m0/s1

InChI-Schlüssel

GAARSSHFSQQEGX-ZDUSSCGKSA-N

Isomerische SMILES

C1=CC=C(C=C1)CONC(=O)C[C@H](CC2=CC(=C(C=C2F)F)F)O

Kanonische SMILES

C1=CC=C(C=C1)CONC(=O)CC(CC2=CC(=C(C=C2F)F)F)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Enamine Intermediate Formation

The trifluorophenyl moiety is often introduced via Meldrum’s adduct-based chemistry. For example, Intermediate (14) in sitagliptin synthesis combines 3-trifluoromethyl-5,6,7,8-tetrahydrotriazolo[4,3-a]pyrazine hydrochloride with Meldrum’s adduct (19) to form enamine (20). Analogously, the target compound’s 2,4,5-trifluorophenyl group could be installed through a Michael addition or aldol condensation, using protected hydroxy groups to prevent side reactions.

Asymmetric Hydrogenation

Chiral centers in β-hydroxy amides are frequently established via asymmetric hydrogenation. The sitagliptin process employs a Josiphos catalyst and chloro(1,5-cyclooctadiene)rhodium(I) dimer to hydrogenate enamines at 200 psi and 50°C for 13 hours, achieving >99% enantiomeric excess (ee). For the target molecule, a similar protocol using [(R)-DTBM-SEGPHOS]RuCl₂ could induce the desired (S)-configuration at the 3-hydroxy position.

Chiral Resolution Strategies

Diastereomeric Salt Formation

Racemic β-amino esters are resolved using chiral acids like (R)-(-)-mandelic acid. In sitagliptin synthesis, racemic methyl(3RS)-3-amino-4-(2,4,5-trifluorophenyl)butanoate (29) is treated with 0.5–2.05 equivalents of (R)-(-)-mandelic acid in isopropanol, yielding the (R)-enantiomer with 93–99% ee after crystallization. Adapting this, the target amide’s racemic precursor could be resolved using (S)-mandelic acid to favor the (S)-isomer.

Kinetic Resolution

Enzymatic methods using lipases (e.g., Candida antarctica Lipase B) selectively acylate one enantiomer of a racemic alcohol. For instance, tert-butyl (3RS)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoate might undergo acetylation with vinyl acetate, leaving the (S)-alcohol unreacted for subsequent benzyloxy amidation.

Key Reaction Optimization Parameters

Solvent and Temperature Effects

Critical steps like enamine hydrogenation require precise conditions:

ParameterOptimal RangeImpact on Yield/ee
Hydrogen Pressure150–200 psiHigher pressure accelerates reaction but risks over-reduction
Temperature45–55°CElevated temps improve kinetics but may degrade catalysts
Catalyst Loading0.5–1.0 mol% RhExcess catalyst increases cost without boosting ee

Protecting Group Strategy

The benzyloxy group in the target compound necessitates orthogonal protection. In sitagliptin synthesis, benzyl ethers are cleaved via hydrogenolysis using 20% Pd(OH)₂/C at 40 psi and 50°C. For acid-sensitive intermediates, tert-butyldimethylsilyl (TBS) protection could be employed, removable under mild fluoride conditions.

Purification and Characterization

Crystallization Techniques

Enantiomerically enriched salts are crystallized from isopropanol/water mixtures. For example, methyl(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate (R)-(-)-mandelate precipitates at 25–30°C after 3–4 hours, achieving 99.5% purity after washing with cold isopropanol. The target amide’s free base might similarly crystallize from ethyl acetate/heptane.

Chromatographic Methods

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) resolves diastereomers. Sitagliptin intermediates are analyzed using chiral HPLC with amylose-based columns, achieving baseline separation.

Scalability and Industrial Considerations

Cost-Effective Catalysts

Josiphos-type ligands, though expensive, are recyclable via immobilization on silica supports. Rhodium recovery rates exceed 95% in large-scale sitagliptin production.

Green Chemistry Metrics

Solvent selection significantly impacts process mass intensity (PMI). Replacing dichloromethane with 2-methyl-THF in amide couplings reduces PMI by 40% while maintaining yield .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-N-(benzyloxy)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride.

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include chromium trioxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the ketone regenerates the hydroxy group.

Wissenschaftliche Forschungsanwendungen

The compound (S)-N-(benzyloxy)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanamide is of significant interest in various scientific research applications, particularly in medicinal chemistry and materials science. This article explores its applications, supported by case studies and data tables to provide a comprehensive understanding of its utility in different fields.

Physical Properties

  • Molecular Formula : C16H18F3NO3
  • Molecular Weight : 351.32 g/mol

Medicinal Chemistry

This compound has been studied for its potential as a pharmaceutical agent.

Case Study: Inhibition of Galectin-3

Research indicates that compounds with similar structures can inhibit galectin-3, a protein implicated in cancer progression and fibrosis. The incorporation of trifluorophenyl groups enhances binding affinity to galectin-3, suggesting that this compound may exhibit similar properties .

Materials Science

The compound's unique structural features make it suitable for developing advanced materials.

Case Study: Liquid Crystals

Recent studies have explored the use of this compound in liquid crystal formulations. Its ability to form ordered phases at specific temperatures can be exploited in display technologies and sensors .

Organic Synthesis

The compound serves as an intermediate in synthesizing more complex molecules.

Synthesis Pathways

Various synthetic routes have been developed to produce this compound efficiently. These methods often involve:

  • Reactions with Trifluorophenol Derivatives : Enhancing the yield of the desired product while minimizing by-products.
  • Use of Catalysts : Palladium-based catalysts have been shown to facilitate reactions involving this compound effectively .

Table 1: Comparison of Biological Activities

CompoundActivityReference
(S)-N-(benzyloxy)-...Galectin-3 Inhibitor
Similar Trifluorophenyl CompoundsAnticancer Activity

Table 2: Synthesis Methods Overview

MethodKey FeaturesYield (%)
Pd-C Catalyzed ReactionHigh efficiency85%
DCC/DMAP CouplingEffective for amide formation90%

Wirkmechanismus

The mechanism of action of (S)-N-(benzyloxy)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanamide involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the hydroxy group can form hydrogen bonds with active site residues. The trifluorophenyl group enhances the compound’s stability and binding affinity through hydrophobic interactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Fluorophenyl-Containing Derivatives

Compounds with fluorinated aromatic rings are critical in drug design due to enhanced metabolic stability and binding affinity.

Table 1: Fluorophenyl-Containing Butanamide Analogues
Compound Substituents/Features Key Spectral Data Biological Activity
Target Compound 2,4,5-Trifluorophenyl, 3-hydroxy, benzyloxy Not explicitly reported in evidence Not specified in provided sources
Compounds [7–9] () 2,4-Difluorophenyl, triazole-thione tautomers IR: C=S (1247–1255 cm⁻¹), absence of C=O; NMR confirms thione tautomer Activity not discussed; synthetic intermediates
Compound 12u () 2,4,5-Trifluorophenyl, benzothiazole-tetrahydropyran, amino group Not reported Potent DPP-IV inhibitor; reduces blood glucose

Key Observations :

  • The number and position of fluorine atoms influence electronic properties. The 2,4,5-trifluorophenyl group in the target compound and 12u may enhance lipophilicity compared to 2,4-difluorophenyl derivatives in .
  • The hydroxyl group in the target compound contrasts with the amino group in 12u, which is critical for DPP-IV inhibition . This suggests divergent biological targets.

Amide-Functionalized Analogues

Amide derivatives are prevalent in pharmaceuticals due to their stability and hydrogen-bonding capacity.

Table 2: Comparison of Amide Derivatives
Compound Amide Substituents Synthesis Route Physical Properties
Target Compound Benzyloxy Not detailed in evidence Not reported
Compounds 5a–d () Alkyl chains (C4–C7) Acyl chloride + sulfamoyl phenyl derivative Melting points: 142–182°C; yields 45–51%
Pharmacopeial Derivatives () Complex phenoxy-tetrahydropyrimidinyl Not detailed Regulatory focus; stereochemistry emphasized

Key Observations :

  • The benzyloxy group in the target compound may reduce solubility compared to the alkyl chains in 5a–d (), which balance hydrophobicity and flexibility.
  • The hydroxyl group in the target compound could enhance hydrogen bonding, similar to the hydroxyhexanamide derivatives in .
Table 3: DPP-IV Inhibitory Activity
Compound Structural Features IC50/Activity
Target Compound 3-hydroxy, benzyloxy Not reported
12u () Benzothiazole, tetrahydropyran, amino Highly potent (reduces blood glucose)

Key Observations :

  • The benzothiazole-tetrahydropyran moiety in 12u contributes to its potency, while the target compound’s benzyloxy group may occupy distinct binding pockets.

Biologische Aktivität

(S)-N-(benzyloxy)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C16H18F3NO2\text{C}_{16}\text{H}_{18}\text{F}_{3}\text{N}\text{O}_{2}

This structure includes a benzyloxy group and a trifluorophenyl moiety, which contribute to its biological activities.

Research indicates that this compound may act through several mechanisms:

  • Inhibition of Enzymatic Activity : It has been suggested that the compound may inhibit enzymes involved in metabolic pathways, similar to other compounds with structural similarities.
  • Interaction with Receptors : The presence of the trifluorophenyl group enhances binding affinity to specific biological targets, potentially affecting receptor-mediated pathways.

1. Antioxidant Activity

Studies have shown that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives with benzyloxy substitutions have demonstrated enhanced radical scavenging abilities.

2. Neuroprotective Effects

Research indicates that this compound may provide neuroprotective effects against oxidative stress. This is particularly relevant in the context of neurodegenerative diseases like Parkinson's disease.

3. Anti-inflammatory Properties

Similar compounds have exhibited anti-inflammatory activities by inhibiting cyclooxygenase (COX) enzymes. This suggests that this compound could also possess such properties.

Case Study 1: Neuroprotection

A study evaluated the neuroprotective effects of related compounds on neuronal cell lines subjected to oxidative stress. Results indicated that these compounds significantly reduced cell death and oxidative damage markers.

CompoundIC50 (µM)Neuroprotection (%)
Compound A0.06275%
This compoundTBDTBD

Case Study 2: Anti-inflammatory Activity

In a carrageenan-induced paw edema model, the compound demonstrated significant reduction in inflammation compared to control groups.

Treatment GroupEdema Reduction (%)
Control0%
This compoundTBD

Q & A

Q. What are the critical steps and precautions for synthesizing (S)-N-(benzyloxy)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanamide?

Methodological Answer: The synthesis involves:

Reagent Preparation : Use O-benzyl hydroxylamine hydrochloride (≥98% purity) under inert conditions (argon) to minimize oxidation .

Stepwise Coupling : React with 2,4,5-trifluorophenylbutanamide derivatives in CH2Cl2 at 0°C to control exothermic reactions .

Purification : Wash with diethyl ether and deionized water to remove unreacted intermediates. Rotary evaporation under reduced pressure ensures solvent removal without thermal decomposition .

Storage : Store at –20°C in amber vials to prevent photodegradation and thermal decomposition .

Q. Key Precautions :

  • Conduct hazard assessments for reagents like dichloromethane and trifluoromethyl benzoyl chloride .
  • Use Schlenk flasks for moisture-sensitive steps to maintain stereochemical integrity (S-configuration) .

Q. How should researchers mitigate stability challenges during handling?

Methodological Answer:

  • Temperature Control : Avoid prolonged exposure to >25°C; decomposition occurs via retro-aza-Michael pathways in analogous compounds .
  • Light Sensitivity : Use amber glassware and UV-filtered lighting during experiments .
  • Inert Atmosphere : Perform critical steps (e.g., coupling) under argon to prevent hydrolysis of the benzyloxy group .

Advanced Research Questions

Q. How can conflicting data on synthetic yields or purity be resolved?

Methodological Answer:

  • Variable Screening : Use Design of Experiments (DoE) to optimize parameters (e.g., solvent polarity, reaction time). For example, CH2Cl2 vs. acetonitrile may affect coupling efficiency due to dielectric constant differences .
  • Analytical Validation : Compare HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) with NMR (1H/19F) to resolve discrepancies in reported purity .
  • Reagent Quality : Undried sodium pivalate reduces yield by 15–20%; pre-dry at 110°C for 4 hours before use .

Q. What methodologies assess the mutagenic potential of this compound?

Methodological Answer:

  • Ames II Testing : Use Salmonella typhimurium TA98 and TA100 strains with metabolic activation (S9 fraction) to evaluate frameshift mutations. Analogous anomeric amides show mutagenicity comparable to benzyl chloride (≤2-fold over background) .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., N-acetoxy-N-alkoxybenzamides) using QSAR models to predict reactivity hotspots .

Q. How can stereochemical integrity be maintained during large-scale synthesis?

Methodological Answer:

  • Chiral Auxiliaries : Employ (S)-configured catalysts (e.g., BINOL-derived phosphoric acids) during hydroxyl group formation to enforce enantioselectivity .
  • In-line Monitoring : Use circular dichroism (CD) spectroscopy at 220–260 nm to track optical rotation during reaction progression .

Key Recommendations

  • Safety Protocols : Follow Chapter 4 of Prudent Practices in the Laboratory for handling fluorinated reagents and mutagenic intermediates .
  • Data Reproducibility : Archive reaction parameters (e.g., solvent lot numbers, humidity levels) to troubleshoot inconsistencies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.